molecular formula C15H25NO6 B042929 Lycopsamine N-oxide CAS No. 95462-15-0

Lycopsamine N-oxide

Cat. No.: B042929
CAS No.: 95462-15-0
M. Wt: 315.36 g/mol
InChI Key: DNAWGBOKUFFVMB-FVZLBROTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Lycopsamine N-oxide can be synthesized through the oxidation of lycopsamine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions . The reaction is carried out in an organic solvent like methanol or ethanol, and the temperature is maintained at a moderate level to ensure the stability of the product.

Industrial Production Methods: Industrial production of this compound involves the extraction of lycopsamine from plant sources followed by its chemical oxidation. The extraction process includes the use of polar solvents such as methanol or aqueous dilute acid solutions to efficiently extract the alkaloid from plant material . The extracted lycopsamine is then subjected to oxidation to produce this compound.

Chemical Reactions Analysis

Types of Reactions: Lycopsamine N-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride.

    Solvents: Methanol, ethanol, aqueous dilute acids.

Major Products Formed:

    Oxidation Products: Further oxidized pyrrolizidine alkaloids.

    Reduction Products: Lycopsamine.

Comparison with Similar Compounds

  • Intermedine N-oxide
  • Echimidine N-oxide
  • Lasiocarpine N-oxide
  • Senecionine N-oxide

Comparison: Lycopsamine N-oxide is similar to other pyrrolizidine alkaloid N-oxides in terms of its chemical structure and toxicological properties. it is unique in its specific occurrence in certain plant species and its distinct metabolic pathways . Compared to compounds like lasiocarpine N-oxide, this compound is considered to have a lower toxicity profile .

Biological Activity

Lycopsamine N-oxide, a member of the pyrrolizidine alkaloids (PAs), has garnered attention due to its diverse biological activities and potential health implications. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity, and occurrence in various natural sources.

Overview of Pyrrolizidine Alkaloids

Pyrrolizidine alkaloids are a class of secondary metabolites produced by various plant species, particularly within the Boraginaceae family. These compounds are known for their complex structures and varied biological activities, including antitumor, antimicrobial, and insecticidal effects. This compound is a derivative of Lycopsamine, which itself is recognized for its hepatotoxicity and potential carcinogenic properties.

Biological Activities

1. Cytotoxicity and Hepatotoxicity

Research indicates that this compound exhibits significant cytotoxic effects in vitro. Studies have shown that it can induce cell death in human and mouse liver cell lines, suggesting a potential risk for hepatotoxicity. For instance, a study reported that both Lycopsamine and its N-oxide form demonstrated hepatotoxic effects at certain concentrations, with varying degrees of potency depending on the cell type tested .

2. Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. In various assays, it has shown activity against several bacterial strains, indicating its potential use as a natural antimicrobial agent. The effectiveness of this compound against specific pathogens was assessed using disk diffusion methods and minimum inhibitory concentration (MIC) tests .

3. Insecticidal Activity

The insecticidal properties of this compound have been explored in agricultural contexts. Studies suggest that while the N-oxide form may exhibit reduced bioactivity compared to its parent alkaloid, it still possesses some degree of efficacy against insect herbivores . This reduction in activity is attributed to the structural modifications that occur during the formation of the N-oxide.

Toxicological Concerns

The toxicity profile of this compound raises concerns regarding its safety for human consumption and environmental exposure. The compound has been implicated in cases of liver damage when consumed in significant quantities through contaminated food sources or herbal preparations. Risk assessments conducted on various herbal products have highlighted the presence of this compound as a critical factor contributing to overall toxicity .

Occurrence in Natural Sources

This compound is commonly found in several plant species, particularly those used in traditional medicine. Research has identified significant levels of this compound in various herbs utilized in Traditional Chinese Medicine (TCM), such as Arnebia euchroma and Lithospermum erythrorhizon . A systematic study quantified the levels of this compound alongside other PAs, revealing concentrations ranging from 23.35 to 519.51 μg/g across different batches .

Table: Occurrence of this compound in Selected Plants

Plant SpeciesConcentration (μg/g)Reference
Arnebia euchroma341.56 - 519.51
Lithospermum erythrorhizon71.16 - 515.73
Chromolaena odorataHigh levels detected

Case Studies

Case Study 1: Hepatotoxicity Assessment

A detailed assessment was conducted on the hepatotoxic effects of Pyrrolizidine alkaloids including this compound using animal models. The study revealed that administration of these compounds led to elevated liver enzymes indicative of liver damage, reinforcing concerns about their safety .

Case Study 2: Antimicrobial Efficacy

In another case study focusing on antimicrobial efficacy, this compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that while effective at higher concentrations, the compound's use as an antimicrobial agent requires careful consideration due to its associated toxicity .

Properties

IUPAC Name

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-,16?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAWGBOKUFFVMB-FVZLBROTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lycopsamine N-oxide
Reactant of Route 2
Lycopsamine N-oxide
Reactant of Route 3
Lycopsamine N-oxide
Reactant of Route 4
Lycopsamine N-oxide
Reactant of Route 5
Reactant of Route 5
Lycopsamine N-oxide
Reactant of Route 6
Lycopsamine N-oxide

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